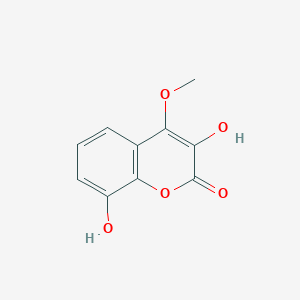
3,8-Dihydroxy-4-methoxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dihydroxy-4-methoxycoumarin, also known as esculetin, is a natural coumarin derivative that has been widely studied for its potential therapeutic applications. It is found in various plants, including the bark of the horse chestnut tree and the seeds of the sweet clover plant. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of esculetin.
Mecanismo De Acción
The mechanism of action of 3,8-Dihydroxy-4-methoxycoumarin is not fully understood. However, it has been suggested that it exerts its pharmacological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS), the modulation of inflammatory cytokines, and the suppression of cancer cell proliferation. Esculetin has also been shown to regulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Efectos Bioquímicos Y Fisiológicos
Esculetin has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging ROS and inhibiting lipid peroxidation. Esculetin has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, 3,8-Dihydroxy-4-methoxycoumarin has been shown to possess anticoagulant activity by inhibiting the activity of thrombin and factor Xa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,8-Dihydroxy-4-methoxycoumarin in lab experiments include its low toxicity, easy availability, and low cost. However, the limitations of using 3,8-Dihydroxy-4-methoxycoumarin in lab experiments include its poor solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on 3,8-Dihydroxy-4-methoxycoumarin. One direction is to investigate the potential use of 3,8-Dihydroxy-4-methoxycoumarin in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of 3,8-Dihydroxy-4-methoxycoumarin as a natural food preservative due to its antioxidant and antimicrobial properties. Furthermore, the development of novel formulations and delivery systems for 3,8-Dihydroxy-4-methoxycoumarin could enhance its therapeutic potential. Finally, further studies are needed to elucidate the precise mechanism of action of 3,8-Dihydroxy-4-methoxycoumarin and its potential interactions with other drugs.
Métodos De Síntesis
Esculetin can be synthesized by several methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The most commonly used method for the synthesis of 3,8-Dihydroxy-4-methoxycoumarin is the Perkin reaction, which involves the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate.
Aplicaciones Científicas De Investigación
Esculetin has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and antitumor effects. Esculetin has also been investigated for its potential use in the treatment of various diseases, such as cardiovascular diseases, diabetes, and cancer.
Propiedades
Número CAS |
125124-65-4 |
|---|---|
Nombre del producto |
3,8-Dihydroxy-4-methoxycoumarin |
Fórmula molecular |
C10H8O5 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
3,8-dihydroxy-4-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-5-3-2-4-6(11)8(5)15-10(13)7(9)12/h2-4,11-12H,1H3 |
Clave InChI |
VZGMEFIDTOGMSO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)OC2=C1C=CC=C2O)O |
SMILES canónico |
COC1=C(C(=O)OC2=C1C=CC=C2O)O |
Otros números CAS |
125124-65-4 |
Sinónimos |
3,8-dihydroxy-4-methoxycoumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



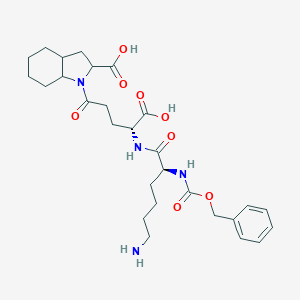
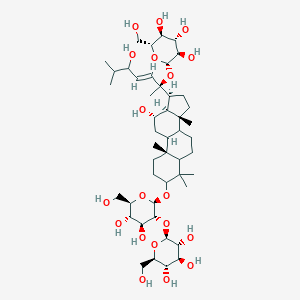
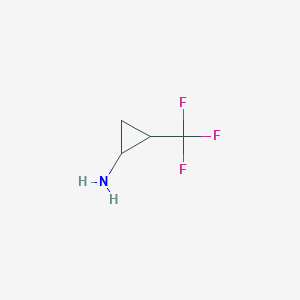
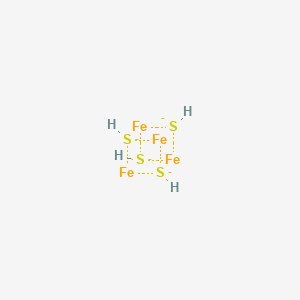
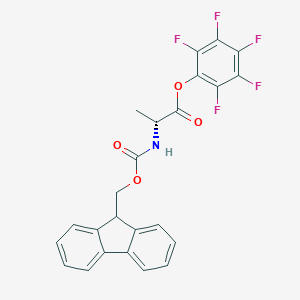
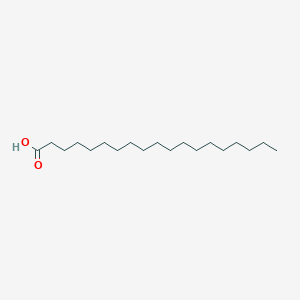
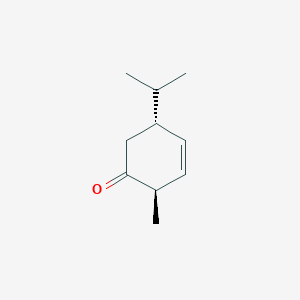
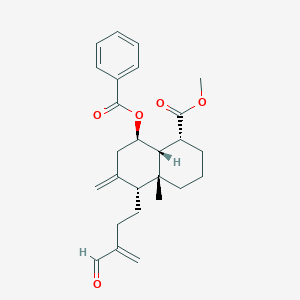
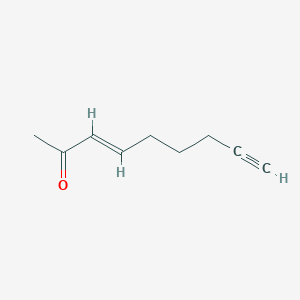
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
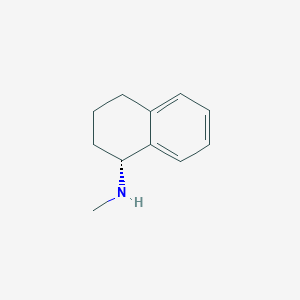

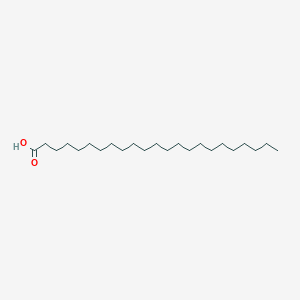
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)